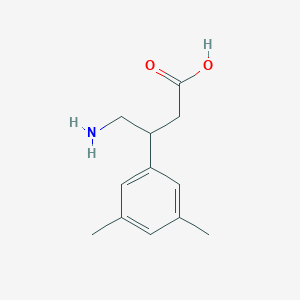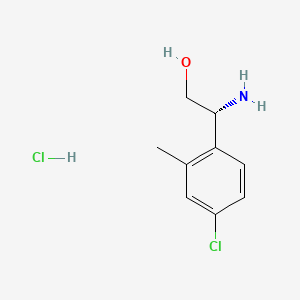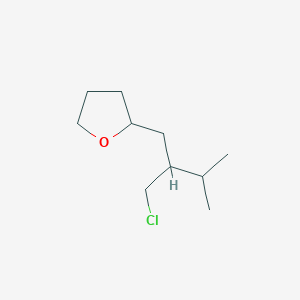
3-(1H-indol-3-yl)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-3-yl)prop-2-enal is an organic compound with the molecular formula C11H9NO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features an indole ring attached to a propenal group, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-3-yl)prop-2-enal can be achieved through several methods. One common approach involves the condensation of indole-3-carboxaldehyde with acetaldehyde under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 3-(1H-indol-3-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction could produce 3-(1H-indol-3-yl)propan-1-ol .
科学的研究の応用
3-(1H-indol-3-yl)prop-2-enal has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(1H-indol-3-yl)prop-2-enal involves its interaction with various molecular targets and pathways. The indole ring can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function .
類似化合物との比較
3-(5-methoxy-1H-indol-3-yl)prop-2-enal: This compound features a methoxy group on the indole ring, which can alter its biological activity and chemical reactivity.
Indole-3-carboxaldehyde: A simpler derivative with an aldehyde group directly attached to the indole ring, used in similar research applications.
Indole-3-acetic acid: A well-known plant hormone with a carboxylic acid group, widely studied for its role in plant growth and development.
Uniqueness: 3-(1H-indol-3-yl)prop-2-enal is unique due to its combination of an indole ring and a propenal group, providing a versatile scaffold for chemical modifications and biological interactions. This dual functionality allows for a broader range of applications compared to simpler indole derivatives .
特性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
(E)-3-(1H-indol-3-yl)prop-2-enal |
InChI |
InChI=1S/C11H9NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-8,12H/b4-3+ |
InChIキー |
XRNSYINJYVOSGG-ONEGZZNKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C=O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


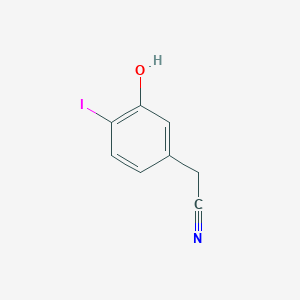

![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)
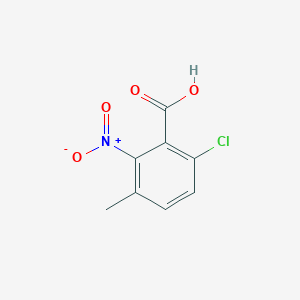

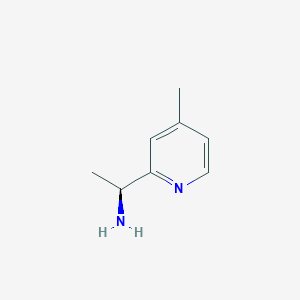
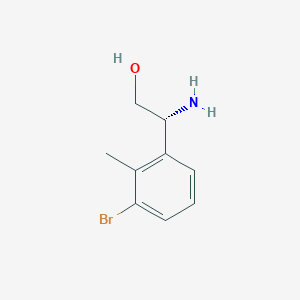

![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
